molecular formula C23H29N5O2S B7834706 ETHYL 4-[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE

ETHYL 4-[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE

Cat. No.: B7834706
M. Wt: 439.6 g/mol
InChI Key: PYNKOQOQXFJBRZ-UHFFFAOYSA-N
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Description

ETHYL 4-[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a pyrimidine core, and several functional groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, including the formation of the pyrimidine core, introduction of the cyano and methylthio groups, and the final coupling with the piperazine ring. Common reagents used in these reactions include ethyl cyanoacetate, tert-butylphenyl derivatives, and methylthio reagents. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

ETHYL 4-[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 4-[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

ETHYL 4-[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE can be compared with other similar compounds, such as:

  • tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate
  • tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

These compounds share similar structural features but differ in specific functional groups, which can influence their chemical reactivity and biological activities .

Properties

IUPAC Name

ethyl 4-[6-(4-tert-butylphenyl)-5-cyano-2-methylsulfanylpyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2S/c1-6-30-22(29)28-13-11-27(12-14-28)20-18(15-24)19(25-21(26-20)31-5)16-7-9-17(10-8-16)23(2,3)4/h7-10H,6,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNKOQOQXFJBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)C(C)(C)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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